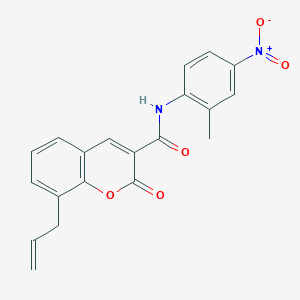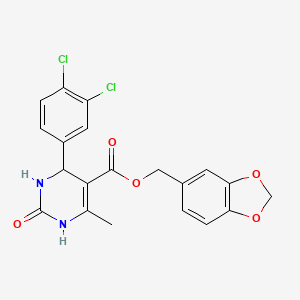![molecular formula C12H18N2OS B5126646 1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5126646.png)
1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine, also known as MET, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience.
作用機序
The exact mechanism of action of 1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor, meaning that it increases the levels of serotonin in the brain by inhibiting its reuptake. This leads to increased activation of serotonin receptors, which can have various effects on the central nervous system.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to increased activation of serotonin receptors. This can have various effects on the central nervous system, including increased mood and decreased anxiety. This compound has also been found to have effects on dopamine and norepinephrine levels, which can affect reward pathways and addiction.
実験室実験の利点と制限
1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine has several advantages for use in lab experiments. It is a highly selective serotonin reuptake inhibitor, making it a valuable tool for studying the effects of serotonin on the central nervous system. It also has a well-established synthesis method, making it readily available for use in experiments.
However, there are also limitations to the use of this compound in lab experiments. It can have off-target effects on other neurotransmitters, which can complicate the interpretation of results. Additionally, its effects on serotonin levels can vary depending on the dose and duration of treatment, making it important to carefully control these variables in experiments.
将来の方向性
There are several future directions for research on 1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine. One area of interest is in its potential use as a treatment for depression and anxiety disorders. This compound has been found to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a clinical treatment.
Another area of interest is in its potential use in addiction research. This compound has been found to affect dopamine levels and reward pathways, making it a valuable tool for studying the underlying mechanisms of addiction and developing new treatments.
Overall, this compound is a valuable compound for use in scientific research. Its well-established synthesis method and selective serotonin reuptake inhibitor properties make it a valuable tool for studying the effects of serotonin on the central nervous system and investigating the underlying mechanisms of various disorders. Further research is needed to fully understand its potential as a clinical treatment and its use in addiction research.
合成法
The synthesis of 1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine involves the reaction of 1-ethylpiperazine with 5-methyl-3-thiophenecarboxylic acid chloride. The resulting compound is then purified through column chromatography, yielding pure this compound. This synthesis method has been found to be efficient and reliable, with high yields of pure this compound being obtained.
科学的研究の応用
1-ethyl-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been extensively studied for its potential use in scientific research. It has been found to have various applications in the fields of pharmacology and neuroscience. This compound has been used in studies investigating the effects of serotonin on the central nervous system, as well as in studies investigating the role of dopamine in addiction and reward pathways.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-3-13-4-6-14(7-5-13)12(15)11-8-10(2)16-9-11/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMARRSEDVQHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CSC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)




![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)
![diethyl 3-methyl-5-{[(4-propylphenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5126628.png)
![4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5126629.png)
![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)
![6-amino-1-benzyl-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5126635.png)
![1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)
![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)
![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126667.png)